Anthracenedione diacetate

Description

Contextualization within Anthracenedione Compound Research

Ametantrone (B1665964) acetate (B1210297) is classified as an anthracenedione, a class of chemical compounds characterized by a core structure of anthracene (B1667546) with two ketone groups. Anthracenediones are a significant area of research in medicinal chemistry due to their biological activities, most notably their potential as antineoplastic agents. These compounds are known to interact with DNA, a key mechanism in their cytotoxic effects.

The research into anthracenediones has led to the development of several compounds with clinical applications. Ametantrone is structurally similar to Mitoxantrone (B413), another well-known anthracenedione. nih.gov However, a key structural difference is the absence of hydroxyl groups on the chromophore of Ametantrone, which influences its biological activity. nih.gov Research indicates that while both are potent DNA intercalators, Mitoxantrone is significantly more potent in its cytotoxic and antitumor activities. nih.gov

The mechanism of action for anthracenediones like Ametantrone primarily involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA, these compounds stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately, cell death.

Historical Trajectory of Ametantrone Compound Development and Characterization

The development of Ametantrone acetate is rooted in the broader history of anticancer drug discovery. It was the second anthracenedione to undergo clinical trials, following the path of Mitoxantrone. nih.gov The National Cancer Institute (NCI) in the United States played a significant role in the early research and screening of anthracenedione compounds.

The discovery of the antineoplastic potential of this class of compounds was somewhat serendipitous. An anthracenedione, initially intended for use as an ink, demonstrated unexpected anticancer activity during routine screening by the NCI. This led to a more systematic investigation and the synthesis of various analogs to identify compounds with improved therapeutic profiles.

Early clinical research, specifically Phase I trials, focused on determining the pharmacokinetic profile of Ametantrone acetate. These studies, conducted in the 1980s, provided foundational data on its distribution, metabolism, and excretion. One such study revealed that Ametantrone has an extensive distribution and a short half-life. nih.gov

Subsequent research further characterized Ametantrone's interaction with DNA. Studies have shown that both Ametantrone and Mitoxantrone can induce interstrand cross-links in the DNA of tumor cells, a process that appears to be linked to their cytotoxic activity. Comparative studies have consistently highlighted the structural and functional similarities and differences between Ametantrone and Mitoxantrone, contributing to a deeper understanding of the structure-activity relationships within the anthracenedione class. nih.gov

Detailed Research Findings

Pharmacokinetic Properties

Pharmacokinetic studies have been crucial in understanding the behavior of Ametantrone acetate in biological systems. The table below summarizes key pharmacokinetic parameters from an early clinical trial.

| Parameter | Value | Reference |

| Terminal Half-Life (t½) | 25 hours | nih.gov |

| Total Body Plasma Clearance | 25.9 ± 14.7 L/h/m² | nih.gov |

| Steady-State Volume of Distribution (Vdss) | 568 ± 630 L/m² | nih.gov |

| Urinary Excretion (48h) | 5.7% of total dose | nih.gov |

Comparative Potency

Research has established a significant difference in the biological potency of Ametantrone and its analog, Mitoxantrone.

| Compound | Relative Potency | Key Distinguishing Feature | Reference |

| Ametantrone (HAQ) | Less potent | Lacks hydroxyl groups on the chromophore | nih.gov |

| Mitoxantrone (DHAQ) | 10-100 times more potent | Contains hydroxyl groups on the chromophore | nih.gov |

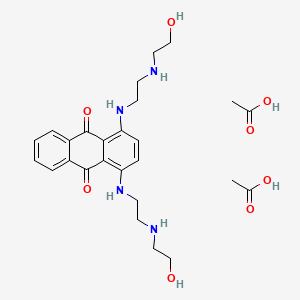

Structure

2D Structure

Properties

CAS No. |

70711-40-9 |

|---|---|

Molecular Formula |

C24H32N4O6 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O4.C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;1-2(3)4/h1-6,23-28H,7-14H2;1H3,(H,3,4) |

InChI Key |

IAGMBSXKAGFBJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

64862-96-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate ametantrone ametantrone diacetate ametantrone ion (1-) HAQ NSC 196473 NSC 287513 NSC-196473 NSC-287513 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ametantrone Acetate

Nucleic Acid Intercalation Modalities

Ametantrone (B1665964), like other planar aromatic molecules, can insert itself between the base pairs of nucleic acid structures, a process known as intercalation. wikipedia.org This interaction is a cornerstone of its mechanism of action, leading to structural distortions and interference with DNA-dependent cellular processes.

Interaction with Double-Stranded Deoxyribonucleic Acid Structures

Ametantrone binds to double-stranded DNA (dsDNA) primarily through an intercalative mode. nih.gov This is evidenced by spectrophotometric studies which show that upon binding to DNA, the absorption spectrum of Ametantrone undergoes a red shift and a decrease in amplitude, changes that are characteristic of intercalation. nih.gov

Research comparing Ametantrone with its analogue, Mitoxantrone (B413), has shown that despite differences in their biological potency, their intrinsic association constants (Kᵢ) for binding to DNA are of a similar magnitude. nih.gov Studies using various natural and synthetic DNA polymers have indicated no significant DNA-base specificity for Ametantrone, suggesting it does not preferentially bind to AT- or GC-rich regions. nih.gov At higher ratios of drug to DNA phosphate, a secondary, non-intercalative mode of binding has also been observed. nih.gov

X-ray diffraction analysis of an Ametantrone-DNA complex with the sequence CGTACG revealed that a single Ametantrone molecule binds at the C5pG6 step. nih.gov This binding contributes to the formation of an unusual intercalator platform where the central four base pairs maintain a B-DNA conformation, while the terminal base pairs are significantly disrupted. nih.gov

Table 1: Intrinsic Association Constants (Kᵢ) for Ametantrone and Mitoxantrone with Various DNA Polymers Data sourced from spectrophotometric studies in aqueous medium (0.15 M NaCl, 5 mM HEPES, pH 7.0, 25°C). nih.gov

| DNA Polymer | Ametantrone Kᵢ (x 10⁵ M⁻¹) | Mitoxantrone Kᵢ (x 10⁵ M⁻¹) |

|---|---|---|

| poly(dA-dT)·poly(dA-dT) | 2.5 | 3.5 |

| poly(dG-dC)·poly(dG-dC) | 3.2 | 3.6 |

| poly(dA)·poly(dT) | 1.9 | 1.6 |

| poly(dG)·poly(dC) | 2.2 | 2.1 |

| Calf Thymus DNA | 2.8 | 3.0 |

G-Quadruplex Nucleic Acid Stabilization and Selectivity

G-quadruplexes (G4) are four-stranded nucleic acid structures formed in guanine-rich sequences, such as those found in human telomeres. ucl.ac.uk The stabilization of these structures by small molecules is a therapeutic strategy for inhibiting the activity of telomerase, an enzyme often overactive in cancer cells. nih.gov

While direct studies on Ametantrone are limited, extensive research on the structurally similar compound Mitoxantrone provides significant insight. Studies on the interaction of Mitoxantrone with a parallel stranded G-quadruplex sequence (d-TTGGGGT) demonstrate a highly specific binding event. nih.gov Rather than intercalation, the binding involves four molecules of Mitoxantrone binding externally to the G-quadruplex grooves as two stacked dimers. nih.gov This interaction leads to a significant thermal stabilization of the G-quadruplex structure, with the melting temperature (Tₘ) increasing by 25°C. nih.gov Spectroscopic analysis, including Circular Dichroism, reveals an induced band and exciton (B1674681) bands, confirming the formation of a specific, ordered complex. nih.gov Given that anthracenedione derivatives are known to interact with G4 DNA, it is plausible that Ametantrone shares a capacity to recognize and stabilize these structures, though likely with different affinity and specificity. ucl.ac.uk

Table 2: Spectroscopic and Thermal Data for Mitoxantrone-G-Quadruplex Interaction Data from a study on the interaction of Mitoxantrone with the d-TTGGGGT G-quadruplex. nih.gov

| Parameter | Observation |

|---|---|

| Binding Stoichiometry (Drug:DNA) | 4:1 |

| Binding Mode | External groove binding of stacked dimers |

| Absorbance Spectrum Shift | 15 nm red shift |

| Fluorescence Spectrum Shift | 8 nm red shift |

| Thermal Stabilization (ΔTₘ) | 25°C |

Ribonucleic Acid Binding and Condensation Phenomena

The interaction of Ametantrone extends beyond DNA to include Ribonucleic Acid (RNA). The core anthraquinone (B42736) structure of Ametantrone has been utilized as a scaffold in a fragment-based approach to develop ligands targeting the Tau pre-mRNA. researchgate.net In these studies, a derivative of Ametantrone demonstrated high-affinity binding to a stem-loop structure within the Tau RNA. researchgate.net The binding mechanism involves the intercalation of the planar heteroaromatic moiety of the Ametantrone structure into a bulged region of the RNA stem-loop. researchgate.net Concurrently, the side chains of the molecule interact with the major groove of the RNA, contributing to the stability and specificity of the binding. researchgate.net This work highlights the versatility of the Ametantrone scaffold in recognizing and binding to complex RNA secondary structures.

Specific RNA Target Engagement

Beyond its interaction with DNA and topoisomerase, ametantrone has been investigated for its ability to bind to specific RNA structures, thereby influencing post-transcriptional gene regulation.

Binding to Tau Pre-mRNA Stem-Loop Structures

A significant area of research has been the interaction of ametantrone derivatives with the stem-loop structure found in the pre-mRNA of the tau protein. rsc.orgnih.govresearchgate.net The alternative splicing of the tau gene is a critical process, and its dysregulation is associated with neurodegenerative diseases known as tauopathies. nih.gov

To enhance the RNA-binding affinity and specificity of ametantrone, researchers have synthesized conjugates by derivatizing one of the side chains of the anthraquinone ring with neamine (B104775), a small aminoglycoside. rsc.orgnih.gov These ametantrone-neamine conjugates have demonstrated high-affinity binding to the tau pre-mRNA stem-loop structure. rsc.orgresearchgate.net The binding mechanism involves the intercalation of the heteroaromatic moiety of ametantrone into a bulged region of the RNA stem-loop, while the side chains and the neamine moiety interact with the major groove of the RNA. rsc.orgnih.govresearchgate.net

Further studies using Nuclear Magnetic Resonance (NMR) have confirmed the existence of a preferred binding site for these ligands within the stem-loop structure, specifically at the bulged region. nih.govacs.org

Modulation of Alternative Splicing Pathways

The binding of ametantrone-based compounds to the tau pre-mRNA has been shown to have functional consequences on the alternative splicing of this transcript. rsc.orgnih.gov In certain tauopathies, mutations in the tau gene can destabilize the pre-mRNA stem-loop structure, leading to aberrant splicing. nih.gov

Research has shown that the binding of ametantrone-neamine conjugates to these mutated RNA sequences can restore their thermodynamic stability to levels comparable to or even exceeding that of the wild-type sequence. rsc.orgnih.gov This stabilization of the stem-loop structure by the ligand demonstrates the potential of ametantrone-based compounds to act as modulators of tau pre-mRNA splicing. rsc.orgnih.gov Biophysical studies have also revealed that further modifications, such as guanidinylation of the parent ametantrone-neamine ligand, can have a positive effect on both the binding to the tau pre-mRNA target and the stabilization of mutated RNA sequences. nih.govacs.org

These findings highlight the potential for the targeted design of ametantrone derivatives to influence specific alternative splicing events, offering a novel avenue for therapeutic intervention in diseases characterized by splicing dysregulation.

Interactive Data Tables

Table 1: Research Findings on Ametantrone-Tau Pre-mRNA Interaction

| Finding | Method(s) Used | Key Observation | Reference(s) |

| Ametantrone-neamine conjugates bind with high affinity to Tau pre-mRNA. | Dynamic Combinatorial Chemistry, Biophysical Studies | Derivatization with neamine enhances binding. | rsc.orgnih.gov |

| Intercalation into the bulged region of the stem-loop. | NMR Spectroscopy | The heteroaromatic moiety of ametantrone inserts into the RNA bulge. | rsc.orgresearchgate.netnih.govacs.org |

| Interaction with the major groove of the RNA. | Not explicitly stated | Side chains and neamine moiety engage with the major groove. | rsc.orgnih.gov |

| Restoration of thermodynamic stability of mutated Tau pre-mRNA. | UV-Vis and Fluorescence Titration | Binding stabilizes mutated RNA structures associated with tauopathies. | rsc.orgnih.govnih.gov |

| Guanidinylation of ametantrone-neamine enhances binding and stabilization. | Biophysical Studies | Further chemical modification improves the ligand's properties. | nih.govacs.org |

Cellular Responses and Mechanisms of Resistance to Ametantrone Acetate

Cellular DNA Damage Response Pathways Triggered by Ametantrone (B1665964)

Ametantrone, as a DNA intercalator, interferes with DNA replication and transcription, leading to the accumulation of DNA lesions. mdpi.com This damage triggers a sophisticated network of cellular surveillance systems known as the DNA Damage Response (DDR). nih.gov The primary mechanism of action for ametantrone involves its interaction with DNA topoisomerase II. nih.gov By binding to the DNA-enzyme complex, ametantrone stabilizes a transient state where the DNA strands are cleaved, forming what is known as a "cleavable complex". nih.gov This prevents the re-ligation of the DNA strands, effectively converting the essential topoisomerase II enzyme into a DNA-damaging agent that generates protein-linked double-strand breaks (DSBs). oaepublish.com

The presence of these DSBs is a severe form of cytotoxic lesion that activates robust DDR pathways. mdpi.comoaepublish.com Key sensor proteins, such as the Mre11-Rad50-Nbs1 (MRN) complex, recognize the DNA breaks and recruit and activate the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, in turn, phosphorylates a cascade of downstream effector proteins that orchestrate the cellular response. nih.gov These responses typically include:

Cell Cycle Arrest: To prevent the propagation of damaged DNA, the cell cycle is halted, usually at the G2/M checkpoint. This provides time for the cell to attempt repairs. nih.gov

Apoptosis (Programmed Cell Death): If the DNA damage is deemed too extensive to be repaired, the DDR signaling network can initiate apoptosis. mdpi.comnih.gov This process involves the activation of caspase enzymes, leading to the systematic dismantling of the cell and preventing the survival of a genomically unstable cell. nih.gov

Research comparing ametantrone to its analogue, mitoxantrone (B413), reveals that while both induce DNA cleavage, ametantrone is markedly less potent in forming stable cleavable complexes. nih.gov This reduced efficacy is attributed to the absence of hydroxyl groups on the planar aromatic ring, which are critical for stabilizing the ternary drug-DNA-topoisomerase II complex. nih.gov Consequently, the intensity of the DNA damage signal and the subsequent cellular response triggered by ametantrone are weaker than those initiated by mitoxantrone. nih.gov

Mechanisms of Acquired and Intrinsic Cellular Resistance

Drug resistance is a primary obstacle in cancer therapy and can be categorized as either intrinsic or acquired. researchgate.net Intrinsic resistance refers to the pre-existing ability of a cancer cell to withstand the effects of a drug, while acquired resistance develops in response to drug exposure through the selection of resistant cell populations or the induction of genetic and epigenetic changes. researchgate.netdroracle.ai Cells can employ multiple strategies to resist the cytotoxic effects of ametantrone.

Alterations in Topoisomerase Enzyme Expression and Function

Since DNA topoisomerase II is the primary target of ametantrone, alterations in this enzyme are a central mechanism of resistance. nih.gov

Mutations in the Topoisomerase II Gene: Genetic mutations in the TOP2A or TOP2B genes can alter the enzyme's structure. These mutations can reduce the drug's binding affinity or affect the enzyme's ability to form a cleavable complex, rendering it insensitive to the drug's stabilizing action. nih.gov For instance, a structural alteration in one TOP2A allele was identified in the mitoxantrone-resistant HL-60/MX2 cell line. nih.gov

Table 1: Comparative Analysis of Ametantrone and Mitoxantrone on Topoisomerase II

| Feature | Ametantrone | Mitoxantrone | Reference |

|---|---|---|---|

| Cytotoxicity | Lower | Higher | nih.gov |

| Topo II-DNA Cleavable Complex Formation | Markedly lower capacity | High capacity | nih.gov |

| Stability of Ternary Complex | Low | High (stabilized by hydroxyl groups) | nih.gov |

Role of DNA Repair Pathways in Mitigating Ametantrone Effects

Because ametantrone's cytotoxicity stems from inducing DNA double-strand breaks, the cell's DNA repair capacity is a critical determinant of its survival. nih.gov Enhanced DNA repair can effectively counteract the drug's effects and is a significant mechanism of resistance. nih.gov The primary pathways involved in repairing DSBs are:

Non-Homologous End Joining (NHEJ): This pathway directly ligates broken DNA ends. While it is faster, it is also more error-prone. Upregulation of NHEJ components, such as the DNA-dependent protein kinase (DNA-PK), can increase the rate of repair and contribute to cell survival following treatment. oaepublish.com

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair the break. Increased expression or activity of key HR proteins, such as BRCA1 and RAD51, can enhance a cell's ability to flawlessly repair ametantrone-induced DSBs, leading to resistance. oaepublish.com

Cells with upregulated DNA repair pathways can more efficiently resolve the cleavable complexes and repair the resulting breaks, thus mitigating the lethal potential of ametantrone. nih.govnih.gov

Cellular Transport Protein Dynamics and Drug Efflux

Reduced intracellular drug accumulation is a classic mechanism of multidrug resistance (MDR). nih.gov This is often achieved by increasing the expression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to actively expel drugs from the cell. youtube.com

P-glycoprotein (P-gp/ABCB1): This is one of the most well-characterized efflux pumps. Overexpression of P-gp can reduce the intracellular concentration of a wide array of chemotherapeutic agents, preventing them from reaching their targets. nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another key transporter that confers resistance to a broad spectrum of drugs.

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is particularly relevant for anthracenediones. Mitoxantrone is a well-known substrate for BCRP, and its overexpression is a documented mechanism of resistance. nih.gov Given the structural similarity, it is highly probable that BCRP can also export ametantrone, and its upregulation would lead to resistance.

Interestingly, some studies have also identified active influx transporters that can affect the accumulation of drugs like mitoxantrone. nih.gov Downregulation of such an influx transporter could represent another, less recognized, mechanism of resistance. nih.gov

Table 2: Key Cellular Efflux Pumps in Drug Resistance

| Transporter Family | Example Pump | Mechanism | Relevance to Anthracenedione Resistance |

|---|---|---|---|

| ABC Subfamily B | P-glycoprotein (P-gp/ABCB1) | ATP-dependent efflux of a wide range of hydrophobic drugs. | A general mechanism of multidrug resistance that may contribute to ametantrone resistance. nih.gov |

| ABC Subfamily C | MRP1 (ABCC1) | Transports drugs, often after conjugation with glutathione. | Contributes to broad-spectrum multidrug resistance. |

| ABC Subfamily G | BCRP (ABCG2) | Efflux of various anticancer drugs, including topoisomerase inhibitors. | Highly relevant; mitoxantrone is a classic substrate. Overexpression is a likely mechanism of ametantrone resistance. nih.gov |

Epigenetic Mechanisms Contributing to Resistance Phenotypes

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.govfrontiersin.org These changes play a crucial role in the development of drug resistance by modulating the expression of genes involved in the resistance mechanisms described above. nih.govresearchgate.net

DNA Methylation: Hypermethylation of promoter regions typically leads to gene silencing. In the context of ametantrone resistance, methylation of the TOP2A promoter could lead to its transcriptional repression, reducing the amount of the drug's target. Conversely, hypomethylation of genes encoding efflux pumps like ABCG2 could lead to their overexpression. frontiersin.org

Histone Modification: Modifications to histone proteins, such as acetylation and methylation, can alter chromatin structure. A more "closed" chromatin configuration (heterochromatin) can make gene promoters inaccessible to transcription factors, leading to silencing. An "open" configuration (euchromatin) facilitates gene expression. frontiersin.org Epigenetic changes could therefore silence tumor suppressor genes that promote apoptosis or activate oncogenes that drive resistance pathways. nih.govfrontiersin.org

These epigenetic alterations can create a "drug-tolerant" state, allowing a subpopulation of cancer cells to survive initial therapy and eventually acquire the stable genetic mutations that lead to permanent resistance. nih.gov

Compound List

Preclinical Methodologies and Advanced Research Paradigms

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro experimental setups are fundamental for dissecting the molecular interactions and cellular consequences of ametantrone (B1665964) activity without the complexities of a whole-organism system. These controlled environments allow for precise measurements and mechanistic hypothesis testing.

Biophysical Techniques for Nucleic Acid Interaction Studies

The interaction of ametantrone with DNA and RNA is a cornerstone of its mechanism. Biophysical techniques have been critical in characterizing the nature of this binding. Studies have shown that both ametantrone and its close analogue, mitoxantrone (B413), are potent intercalators into nucleic acids. nih.gov The binding process involves the planar anthraquinone (B42736) ring system inserting itself between the base pairs of DNA. nih.govnih.gov

Mass Spectrometry (MS): This technique has been utilized to study the binding of ametantrone derivatives to specific DNA sequences. For instance, preliminary binding assays using mass spectrometry have demonstrated the accuracy of peptide-ametantrone conjugates for targeting DNA palindromic sequences. rsc.org MS can also be combined with other techniques like liquid chromatography (LC-MS) to analyze the composition of complex mixtures, such as in dynamic combinatorial chemistry experiments designed to identify new RNA-binding ligands based on the ametantrone scaffold. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide detailed structural information about drug-nucleic acid complexes. researchgate.net Research on ametantrone analogues and mitoxantrone is consistent with a binding model where the anthraquinone chromophore intercalates perpendicularly to the DNA base pair axis. nih.gov 1D NMR spectra, specifically observing the imino proton region of RNA, have been used to monitor the changes upon titration with ametantrone-based compounds, confirming interaction with the target. researchgate.net

Fluorescence Spectroscopy: This is a highly sensitive method used to study the binding affinity of compounds to nucleic acids. The intrinsic fluorescence of ametantrone or a fluorescent tag can be monitored upon binding to DNA or RNA. For example, fluorescence quenching experiments, where the fluorescence of a labeled RNA is decreased upon the addition of an ametantrone-neamine conjugate, have been used to determine binding affinity. researchgate.net The process often involves recording emission spectra at a fixed excitation wavelength and plotting the change in fluorescence intensity against the ligand concentration to calculate binding constants. researchgate.netrsc.org

Spectrophotometric techniques, in general, have been instrumental in determining the binding constants of ametantrone with DNA. nih.gov These studies reveal that the absorption spectra of the drug shift and change in amplitude upon forming a complex with DNA, which is consistent with an intercalative binding mode. nih.gov

Biochemical Assays for Topoisomerase Inhibition

While much of the detailed literature focuses on its analogue mitoxantrone, the general class of anthracenediones, including ametantrone, is known to interact with topoisomerase enzymes. Assays measuring the inhibition of these enzymes are crucial for understanding their anticancer effects. A novel assay using calf thymus topoisomerase was employed to determine the DNA unwinding angle of mitoxantrone, a value that is critical for its function as a topoisomerase II poison. nih.govnih.gov This type of assay typically measures the relaxation of supercoiled plasmid DNA by the enzyme in the presence and absence of the drug. The inhibition of DNA re-ligation by the drug traps the enzyme-DNA complex, leading to an accumulation of cleaved DNA, which can be quantified.

Functional Assays for RNA Splicing Modulation

Recent research has highlighted a novel mechanism for ametantrone-based compounds: the modulation of RNA splicing. researchgate.net Dysregulation of RNA splicing is implicated in numerous diseases, and small molecules that can correct or alter splicing patterns are of significant therapeutic interest. rsc.orgmdpi.com

Functional assays in this area focus on demonstrating that the binding of an ametantrone derivative to a specific pre-mRNA target can alter its processing. A key example involves the Tau pre-mRNA, which contains a stem-loop structure that regulates the alternative splicing of the tau protein. researchgate.net An ametantrone-neamine conjugate was shown to bind to this RNA structure. researchgate.net The functional consequence of this binding is the restoration of the thermodynamic stability of mutated RNA sequences to wild-type levels, indicating its potential to modulate Tau pre-mRNA splicing. researchgate.net Such assays often involve cell-free splicing systems or reporter gene systems in cells, where the ratio of different splice variants is measured using techniques like RT-PCR.

Cellular Assays for Investigating Compound-Induced Effects

One of the primary methods used is the human tumor cloning assay. In this system, fresh tumor samples from patients are cultured in vitro, and their ability to form colonies (tumor colony-forming units) is measured after a short exposure to the drug. nih.gov This assay was used to evaluate the anticancer activity of ametantrone against a panel of different human cancers, including breast, ovarian, and lung cancer. nih.gov The results provide a direct measure of the compound's ability to inhibit the proliferation of neoplastic stem cells. nih.gov

| Cellular Assay Example: Ametantrone in Human Tumor Cloning Assay | |

| Assay Type | Human Tumor Cloning Assay |

| Cell Source | Fresh tumor samples from 105 patients |

| Drug Exposure | 1-hour exposure to ametantrone |

| Endpoint | ≥50% reduction in tumor colony-forming units |

| Finding | Indicated potential, though low, efficacy against several cancer types including breast, ovarian, and non-small cell lung cancer. nih.gov |

Advanced Spectroscopic and Structural Biology Approaches for Ametantrone-Target Complexes

To gain a high-resolution understanding of how ametantrone interacts with its targets, advanced spectroscopic and structural biology methods are essential. These approaches provide atomic-level details of the binding interface.

Spectroscopic studies using UV-Vis and light-scattering have detected both a primary intercalative binding mode at low drug-to-phosphate ratios and a secondary binding mode at higher ratios. nih.gov The secondary binding appears to be linked to the condensation of nucleic acids, a phenomenon observed with both ametantrone and mitoxantrone. nih.gov Electron microscopy of cells treated with these drugs revealed changes in the structure of nucleoli and chromatin, consistent with nucleic acid condensation in a cellular context. nih.gov While a crystal or high-resolution NMR structure of an ametantrone-DNA complex is not prominently available, data from its analogue mitoxantrone, which differs by the presence of two hydroxyl groups, provides significant insight. nih.govnih.gov These studies indicate that the side chains of the drug lie in the minor groove of the DNA helix. nih.govnih.gov

Theoretical and Computational Chemistry Applications

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, offering predictions and rationalizations for the observed binding behavior of ametantrone.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to predict the electronic structure and properties of molecules. nih.govvu.nl These ab initio techniques provide fundamental insights into a molecule's geometry, stability, and reactivity by solving approximations of the Schrödinger equation. nih.gov For a compound like Ametantrone, such calculations can elucidate key molecular descriptors that govern its biological activity without the immediate need for laboratory synthesis and testing. nih.gov

The primary goal of these calculations is to determine ground-state properties and global redox adiabatic properties. nih.gov Key parameters derived from quantum chemical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity, explaining the charge transfer that can occur within the molecule. nih.gov A smaller gap generally implies higher reactivity. Another important calculated property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov The MEP is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack, thus predicting potential sites for intermolecular interactions, such as those with biological targets. mdpi.com

Further calculations can determine properties like dipole moment, polarizability, atomic charges, and bond orders. nih.govmdpi.com These descriptors help in understanding how the molecule will behave in a biological environment, for instance, how it might orient itself upon approaching a receptor or how it might be solvated by water. nih.gov By analyzing these intrinsic electronic characteristics, researchers can build a foundational understanding of the structure-activity relationships that define the efficacy of Ametantrone.

Table 1: Representative Molecular Properties of Ametantrone Calculable via Quantum Chemistry

This table illustrates the types of molecular descriptors that can be obtained for Ametantrone using quantum chemical methods like DFT. The values are representative for a molecule of this class and are used to demonstrate the output of such computational analyses.

| Calculated Property | Description | Representative Information |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates regions of high electron density, likely involved in initial interactions with electron-deficient sites on a target. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. | A specific energy value (in eV) would quantify the molecule's reactivity profile. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and the nature of non-covalent interactions (e.g., dipole-dipole forces). |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent bonding. nih.gov |

| Atomic Charges (e.g., Mulliken) | Calculated electronic charge assigned to individual atoms in the molecule. | Reveals the charge distribution at an atomic level, highlighting specific atoms involved in interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. scielo.br For Ametantrone, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets like DNA and topoisomerase II. scielo.brnih.gov These simulations model the behavior of the drug in a solvated, physiological-like environment, offering a window into the time-resolved mechanisms of its action that are often difficult to capture experimentally. scielo.brnih.gov

Studies utilizing MD simulations have been instrumental in elucidating the binding mode of Ametantrone to DNA. nih.gov In simulations of Ametantrone with a DNA dodecamer duplex, it was shown that the compound binds via intercalation. nih.gov The planar anthraquinone chromophore of Ametantrone orients itself perpendicularly to the direction of the inter-base hydrogen bonds, while its two helically shaped side-chains fit into the minor groove of the DNA. nih.govbibliotekanauki.pl This detailed geometric understanding is crucial for explaining how the drug disrupts normal DNA processes.

Table 2: Summary of Molecular Dynamics Simulation Findings for Ametantrone

This table summarizes key findings from molecular dynamics simulations of Ametantrone interacting with DNA, based on published research. nih.govbibliotekanauki.pl

| Simulation Parameter/Finding | Description | Detailed Observation |

| Force Field & System | The set of parameters used to define the energy of the system. | GROMOS 87 force field was used with the Ametantrone-dodecamer complex solvated in a box of water molecules with counterions. nih.govbibliotekanauki.pl |

| Binding Mode | The primary mode of interaction between Ametantrone and DNA. | Intercalation of the anthraquinone chromophore between DNA base pairs. nih.gov |

| Binding Orientation | The specific geometry of the intercalated drug relative to the DNA helix. | The anthraquinone chromophore is perpendicular to the direction of inter-base hydrogen bonds. The side chains occupy the minor groove. nih.gov |

| Complex Stability | The energetic favorability of the drug-DNA complex. | The Ametantrone-DNA complex was found to have a less favorable interaction energy compared to the Mitoxantrone-DNA complex. nih.gov |

| Conformational Dynamics | The movement and flexibility of the drug and its target over the simulation time. | The simulations reveal how the side chains of Ametantrone adopt a helical shape to fit within the DNA minor groove. nih.gov |

Future Research Directions and Translational Perspectives for Ametantrone Based Compounds

Development of Next-Generation Ametantrone (B1665964) Derivatives with Enhanced Specificity

A primary limitation of many traditional chemotherapeutic agents, including DNA intercalators, is their lack of selectivity for cancer cells, leading to significant side effects. rsc.org The development of next-generation ametantrone derivatives is centered on augmenting the core molecule with targeting moieties to achieve greater specificity for malignant tissues.

One promising strategy involves conjugating the ametantrone core with peptides designed to recognize and bind to specific DNA sequences that are prevalent in cancer cells. rsc.orgresearchgate.net Researchers have successfully synthesized a derivative of ametantrone featuring two identical peptide arms. rsc.org This design aims to selectively target palindromic DNA sequences. rsc.org Docking predictions suggest that this peptide derivative should adopt a double-stranded β-sheet structure, allowing it to interact with guanine (B1146940) residues in the major groove of DNA. rsc.org Preliminary binding assays have confirmed its preference for DNA palindromic sequences. rsc.org While this specific derivative was found to be about ten times less cytotoxic than mitoxantrone (B413) against cancer cell lines, it was approximately fifty times less cytotoxic to healthy cells, indicating a significant improvement in selectivity and a promising avenue for designing targeted intercalating agents. rsc.org

Another approach focuses on modifying the side chains of the ametantrone structure. Studies on a series of novel 1,4-bis-[Gly-(L-Lys)] derivatives of ametantrone have shown that these compounds can selectively stabilize GC-rich palindromic oligonucleotide duplexes, whereas the parent ametantrone molecule showed no such preferential binding. researchgate.net This sequence selectivity could be exploited for targeting specific genes or regions of DNA critical for cancer cell survival.

Furthermore, structure-activity relationship (SAR) studies have highlighted the critical role of the chromophore's substituents. The absence of hydroxyl groups on the ametantrone ring, in contrast to mitoxantrone, significantly reduces its ability to stabilize the topoisomerase II-DNA cleavable complex. nih.govnih.gov This suggests that future designs could incorporate hydroxyl groups or other bioisosteric modifications onto the anthracenedione core to enhance interaction with the enzyme target.

| Derivative Class | Modification Strategy | Key Research Finding | Potential Advantage |

|---|---|---|---|

| Peptide-Ametantrone Conjugates | Addition of peptide arms to the core structure. rsc.orgresearchgate.net | Demonstrated selective binding to palindromic GC-rich DNA sequences. rsc.orgresearchgate.net | Enhanced specificity for cancer cells over healthy cells. rsc.org |

| Side-Chain Modified Analogues | Alteration of the (hydroxyethylamino)ethylamino side chains. researchgate.net | 1,4-bis-[Gly-(L-Lys)] derivative showed high stabilizing effects on target DNA sequences. researchgate.net | Increased DNA sequence selectivity. researchgate.net |

| Chromophore-Modified Analogues | Potential addition of hydroxyl groups to the anthracenedione ring. nih.govnih.gov | Hydroxyl groups are critical for stabilizing the topoisomerase II-DNA complex. nih.gov | Potentially increased topoisomerase II inhibition and cytotoxicity. nih.gov |

Exploration of Novel Molecular Targets for Ametantrone Analogues

While ametantrone's primary mechanism is considered to be the inhibition of DNA topoisomerase II, the significant difference in biological activity between ametantrone and the structurally similar mitoxantrone, despite their similar DNA binding affinities, suggests that other molecular targets may be involved. nih.govnih.gov Exploring these alternative targets could unveil new mechanisms of action and open up different therapeutic applications for novel ametantrone analogues.

One area of investigation is the ability of these compounds to condense nucleic acids. A clear correlation has been observed between the antitumor potency of anthracenediones and their ability to induce the condensation of nucleic acids, particularly RNA within the nucleoli. nih.gov Mitoxantrone is significantly more potent at inducing this condensation than ametantrone. nih.gov This suggests that the pharmacological effects of these drugs might not solely rely on DNA intercalation but also on processes that disrupt RNA function and ribosome biogenesis. nih.gov Future research could focus on designing ametantrone analogues that are optimized for nucleic acid condensation, potentially leading to potent antitumor agents with novel mechanisms of action.

The broader class of anthraquinones, to which ametantrone belongs, has been shown to interact with a variety of biological targets beyond topoisomerase II. researchgate.netrsc.org These include:

Protein Kinases: Inhibition of various protein kinases involved in cancer cell signaling pathways.

Telomerase: Disruption of telomerase activity, which is crucial for the immortal phenotype of cancer cells.

G-quadruplexes: Stabilization of G-quadruplex structures in telomeres and oncogene promoter regions, leading to the inhibition of their function.

Developing ametantrone derivatives that selectively engage these targets could lead to new classes of inhibitors. For instance, modifying the side chains could alter the molecule's ability to fit into the ATP-binding pocket of a kinase or the unique structural grooves of a G-quadruplex.

Strategies for Overcoming Documented Resistance Mechanisms

Drug resistance is a major obstacle in cancer chemotherapy. nih.gov For anthracenedione drugs like ametantrone, resistance can develop through several mechanisms, and future research must focus on strategies to circumvent these issues.

Key mechanisms of resistance relevant to this class of drugs include:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell, reducing its intracellular concentration. nih.gov

Alterations in Drug Target: Mutations or altered expression of topoisomerase II can reduce the drug's ability to form a stable cleavable complex. nih.gov

Enhanced DNA Repair and Antioxidant Defenses: Upregulation of pathways that repair drug-induced DNA damage or neutralize oxidative stress. nih.gov

Dysregulation of Apoptosis: Alterations in apoptotic signaling pathways that make cancer cells less susceptible to programmed cell death. nih.govnih.gov

One strategy to overcome resistance is the development of derivatives that are not substrates for efflux pumps. For example, researchers studying 14 anthracenedione derivatives isolated from fungi found that some compounds retained potent activity against multidrug-resistant (MDR) cells overexpressing P-gp. nih.gov This suggests that specific structural features can allow the drug to evade efflux, a principle that can be applied to the rational design of new ametantrone analogues.

Another approach is to design compounds that induce cell death through alternative pathways. One of the aforementioned fungal anthracenediones was shown to induce apoptosis via a mechanism related to mitochondrial dysfunction, which could be effective even in cells with resistance to topoisomerase II poisons. nih.gov Developing ametantrone derivatives that specifically target mitochondria could therefore be a viable strategy to overcome resistance. Furthermore, combining ametantrone-based compounds with inhibitors of resistance mechanisms, such as P-gp inhibitors or inhibitors of specific DNA repair enzymes, represents a promising therapeutic approach. nih.gov

Synergistic Interactions with Other Molecularly Targeted Agents

The future of cancer treatment lies increasingly in combination therapies that target multiple, complementary pathways to enhance efficacy and overcome resistance. nih.gov Identifying synergistic interactions between next-generation ametantrone derivatives and other molecularly targeted agents is a critical area for translational research. Synergy allows for a combined effect that is greater than the sum of the individual effects of each drug. mdpi.com

The rationale for combination therapy is strong. By simultaneously blocking different signaling pathways that cancer cells use to grow and survive, the likelihood of developing resistance is reduced. nih.gov Molecularly targeted agents, which are designed to interfere with specific molecules involved in cancer progression, are ideal partners for ametantrone derivatives. cancer.gov

Potential synergistic combinations could include:

Pairing with Checkpoint Inhibitors: Immunotherapies, such as immune checkpoint inhibitors, work by unleashing the body's own immune system against cancer cells. nih.gov Combining these with an ametantrone analogue that induces immunogenic cell death could create a powerful synergistic effect, turning a "cold" tumor into a "hot" one that is more responsive to immunotherapy. researchgate.net

Combination with Kinase Inhibitors: Many cancers are driven by aberrant kinase signaling. Combining an ametantrone derivative with a specific kinase inhibitor could block both DNA replication/repair and a key survival signaling pathway, leading to enhanced cancer cell death.

Use with PARP Inhibitors: For cancers with deficiencies in DNA repair (e.g., those with BRCA mutations), combining a DNA-damaging agent like an ametantrone analogue with a PARP inhibitor (which blocks a compensatory DNA repair pathway) can induce synthetic lethality.

Preclinical studies have already demonstrated drug synergism with ametantrone and other chemotherapeutic agents in murine tumor models. nih.gov The next step is to systematically screen for synergy between novel, highly specific ametantrone derivatives and a wide range of molecularly targeted drugs to identify the most potent combinations for specific cancer types. chemistryviews.org

Q & A

Q. What experimental methodologies are recommended to validate the DNA-intercalating mechanism of Ametantrone acetate in vitro?

Ametantrone acetate’s mechanism involves topoisomerase II inhibition and covalent DNA cross-link formation . To confirm this:

- Use DNA gel electrophoresis to detect topological changes in plasmid DNA after treatment.

- Perform comet assays to quantify single/double-strand DNA breaks in treated cell lines.

- Validate topoisomerase II activity via decatenation assays (e.g., kinetoplast DNA relaxation).

- Include positive controls (e.g., etoposide) and negative controls (untreated cells) for comparative analysis .

Q. How should researchers design in vitro vs. in vivo experiments to assess Ametantrone acetate’s efficacy?

- In vitro: Prioritize cell lines with high topoisomerase II expression (e.g., leukemia models). Use dose-response curves (0.1–10 µM) and measure IC50 values via MTT assays. Account for drug solubility using DMSO or acetate-buffered solutions .

- In vivo: Select xenograft models (e.g., murine leukemia) with pharmacokinetic monitoring. Optimize dosing schedules to balance efficacy and toxicity, referencing prior anthracycline protocols .

- Ensure reproducibility by documenting cell passage numbers, animal strain details, and storage conditions .

Q. What analytical techniques are suitable for quantifying Ametantrone acetate and its metabolites in biological matrices?

- HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/water (70:30) and detect at λ = 254 nm.

- LC-MS/MS : Employ deuterated internal standards (e.g., acetates labeled with stable isotopes) for precision .

- Validate methods per ICH guidelines, including recovery rates (>85%) and limits of detection (<1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies using Ametantrone acetate?

Contradictions may arise from assay variability (e.g., MTT vs. ATP-based viability tests) or cell-line-specific resistance mechanisms:

- Replicate experiments with orthogonal assays (e.g., flow cytometry for apoptosis vs. clonogenic survival).

- Test drug stability under experimental conditions (e.g., pH 7.4 vs. tumor microenvironment pH 6.5) .

- Analyze ATP-binding cassette (ABC) transporter expression (e.g., P-gp) to identify efflux-related resistance .

- Cross-reference raw data with public databases (e.g., NCI-60 screening data) to identify outliers .

Q. What strategies optimize Ametantrone acetate’s stability in long-term pharmacokinetic studies?

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Storage : Store at -80°C in amber vials to avoid photodegradation; monitor degradation via UPLC-PDA quarterly .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify oxidation products (e.g., quinone derivatives) .

Q. How can in vitro-in vivo discrepancies in Ametantrone acetate’s efficacy be addressed during preclinical development?

- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data (microsomal stability) with in vivo plasma concentration-time curves.

- Tissue distribution studies : Use radiolabeled Ametantrone acetate (³H or ¹⁴C) to quantify uptake in target organs (e.g., bone marrow) .

- Adjust for species-specific differences in metabolic enzymes (e.g., murine vs. human CYP450 isoforms) .

Methodological Best Practices

- Data Reporting : Include raw datasets (e.g., flow cytometry FCS files) as supplementary materials for transparency .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.